

Spectroscopic Journey from Carbazole to 9-Ethyldodecahydro-1H-carbazole: A Comparative Analysis

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Compound of Interest

Compound Name: 9-Ethyldodecahydro-1H-carbazole

Cat. No.: B3241499

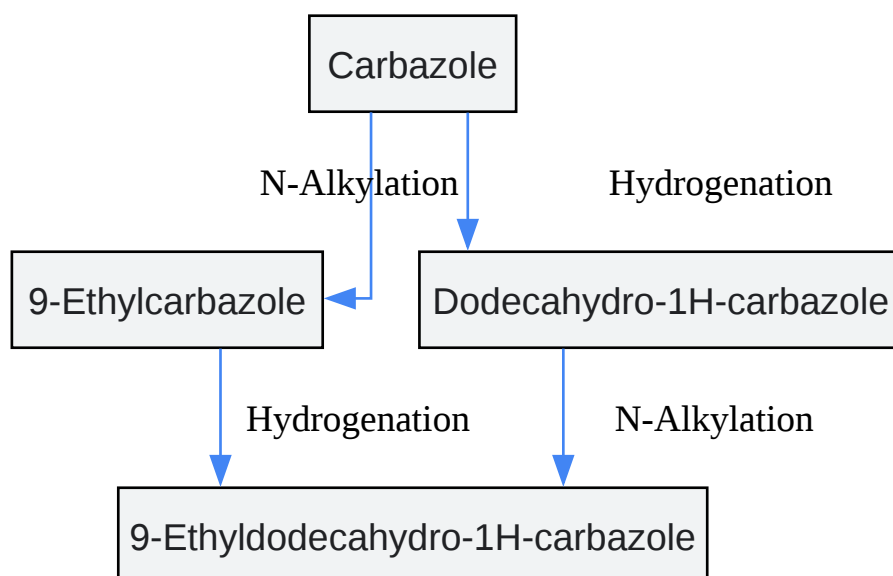
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A detailed examination of the spectroscopic shifts and transformations from aromatic carbazole through its N-alkylated and hydrogenated derivatives offers valuable insights for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of **9-Ethyldodecahydro-1H-carbazole** and its precursors—carbazole, 9-ethylcarbazole, and dodecahydro-1H-carbazole—supported by available spectroscopic data and established experimental protocols.

The synthesis of **9-Ethyldodecahydro-1H-carbazole**, a saturated carbazole derivative, involves a two-step process commencing from the aromatic precursor, carbazole. The initial step is the N-alkylation of carbazole to yield 9-ethylcarbazole, followed by the complete hydrogenation of the aromatic rings to produce the final saturated compound. Spectroscopic analysis at each stage reveals characteristic changes in the molecular structure, providing a clear pathway for reaction monitoring and product characterization.

Synthetic Pathway Overview

The logical synthetic route from carbazole to **9-Ethyldodecahydro-1H-carbazole** is illustrated below. This pathway involves the introduction of an ethyl group at the nitrogen atom, followed by the saturation of the aromatic system.



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Caption: Synthetic routes to **9-Ethyl-dodecahydro-1H-carbazole**.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **9-Ethyl-dodecahydro-1H-carbazole** and its precursors. It is important to note that while extensive data is available for the precursors, experimental spectroscopic data for **9-Ethyl-dodecahydro-1H-carbazole** is not readily found in the surveyed literature. The data for the final product is therefore predicted based on the known effects of N-alkylation and perhydrogenation.

Compound	Molecular Formula	¹ H NMR (ppm)	¹³ C NMR (ppm)	Key IR (cm ⁻¹)	Key Mass Spec (m/z)
Carbazole	C ₁₂ H ₉ N	11.21 (s, 1H, NH), 8.10 (d, 2H), 7.50 (d, 2H), 7.39 (t, 2H), 7.16 (t, 2H)[1]	139.8, 125.8, 123.4, 120.3, 118.8, 110.5	3419 (N-H stretch), 3051 (aromatic C-H stretch), 1450 (C-N stretch), 727 (N-H bend)[2]	167 (M ⁺)[1]
9-Ethylcarbazole	C ₁₄ H ₁₃ N	8.09 (d, 2H), 7.44 (m, 4H), 7.21 (t, 2H), 4.30 (q, 2H, -CH ₂ -), 1.38 (t, 3H, -CH ₃)[3]	140.3, 125.6, 122.8, 120.5, 118.9, 108.6, 37.7 (-CH ₂ -), 13.8 (-CH ₃)	No N-H stretch, 3050 (aromatic C-H stretch), 2975 (aliphatic C-H stretch), 1470 (C-N stretch)	195 (M ⁺)[4]
Dodecahydro-1H-carbazole	C ₁₂ H ₂₁ N	Broad multiplets in the range of 1.0-3.5 ppm corresponding to aliphatic protons. A broad singlet for the N-H proton is expected. Specific shifts are not well-documented in readily available sources.[2][5]	Aliphatic signals expected in the range of 20-60 ppm. Specific shifts are not well-documented in readily available sources.[2]	~3200-3400 (N-H stretch), 2800-3000 (aliphatic C-H stretch)[2]	179 (M ⁺)[2][5]

9-Ethyldecahydro-1H-carbazole	C ₁₄ H ₂₅ N	Predicted:		
		Broad multiplets in the range of 1.0-3.5 ppm for the carbazole ring protons. A quartet around 2.5-3.0 ppm for the N-CH ₂ -group and a triplet around 1.1 ppm for the -CH ₃ group are expected. The absence of aromatic protons (7.0-8.5 ppm) is a key indicator.	Predicted: Aliphatic signals for the carbazole ring are expected in the range of 20-60 ppm. Signals for the N-ethyl group are predicted around 45-50 ppm (-CH ₂ -) and 12-15 ppm (-CH ₃). The absence of aromatic carbons (100-150 ppm) is a key indicator.	Predicted: No N-H stretch. Strong aliphatic C-H stretching bands between 2800-3000 cm ⁻¹ . Predicted: 207 (M ⁺)[6]

Experimental Protocols

N-Alkylation of Carbazole to 9-Ethylcarbazole

Materials:

- Carbazole
- Ethyl bromide
- Potassium hydroxide (KOH)
- Acetone (solvent)

Procedure:

- A solution of carbazole in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Powdered potassium hydroxide is added to the solution, and the mixture is stirred.
- Ethyl bromide is added dropwise to the reaction mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours.
- After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is treated with water and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
- The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 9-ethylcarbazole.
- The crude product can be purified by recrystallization or column chromatography.

Hydrogenation of 9-Ethylcarbazole to 9-Ethyl-dodecahydro-1H-carbazole

Materials:

- 9-Ethylcarbazole
- Raney-Ni or Ru/Al₂O₃ catalyst^[7]
- Ethanol or a similar suitable solvent
- High-pressure autoclave

Procedure:

- 9-Ethylcarbazole and the catalyst (e.g., 5 wt% Ru/Al₂O₃) are placed in a high-pressure autoclave.^[7]
- A suitable solvent such as ethanol is added to dissolve the 9-ethylcarbazole.
- The autoclave is sealed and purged with hydrogen gas to remove air.
- The autoclave is pressurized with hydrogen to the desired pressure (e.g., 0.8 MPa) and heated to the reaction temperature (e.g., 160 °C).^[7]
- The reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen.
- The progress of the hydrogenation is monitored by measuring the hydrogen uptake.
- Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the autoclave is cooled to room temperature and depressurized.
- The catalyst is removed by filtration.
- The solvent is evaporated under reduced pressure to yield the crude **9-ethyldodecahydro-1H-carbazole**.
- The product can be further purified by distillation under reduced pressure or column chromatography.

Spectroscopic Interpretation and Comparison

The transition from carbazole to **9-ethyldodecahydro-1H-carbazole** is marked by distinct changes in their respective spectra, reflecting the alterations in their chemical structures.

NMR Spectroscopy

The ¹H NMR spectrum of carbazole is characterized by signals in the aromatic region (7.1-8.1 ppm) and a distinct singlet for the N-H proton at 11.21 ppm.^[1] Upon N-alkylation to form 9-ethylcarbazole, the N-H proton signal disappears, and new signals corresponding to the ethyl group appear in the aliphatic region: a quartet around 4.30 ppm and a triplet around 1.38 ppm.

[3] The aromatic signals remain, albeit with slight shifts due to the electronic effect of the ethyl group.

The complete hydrogenation to dodecahydro-1H-carbazole results in the disappearance of all aromatic proton signals and the appearance of complex multiplets in the aliphatic region (1.0-3.5 ppm).[2] The N-H proton signal reappears, typically as a broad singlet. For the final product, **9-ethyldodecahydro-1H-carbazole**, it is predicted that the spectrum would consist entirely of aliphatic signals. The key identifiers would be the absence of aromatic protons and the presence of the characteristic quartet and triplet of the N-ethyl group, shifted upfield compared to 9-ethylcarbazole due to the saturated nature of the ring system.

Similarly, the ^{13}C NMR spectrum of carbazole shows only aromatic carbon signals. In 9-ethylcarbazole, the addition of two aliphatic carbon signals for the ethyl group is observed. The perhydrogenation to dodecahydro-1H-carbazole and subsequently to **9-ethyldodecahydro-1H-carbazole** would result in the complete disappearance of signals in the aromatic region (100-150 ppm) and the appearance of a series of signals in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of carbazole shows a characteristic N-H stretching vibration around 3419 cm^{-1} and aromatic C-H stretching above 3000 cm^{-1} . [2] For 9-ethylcarbazole, the N-H stretch is absent, and aliphatic C-H stretching bands appear below 3000 cm^{-1} . The spectrum of dodecahydro-1H-carbazole is dominated by aliphatic C-H stretching bands and the reappearance of an N-H stretching band.[2] The IR spectrum of **9-ethyldodecahydro-1H-carbazole** is predicted to be characterized by the absence of the N-H stretch and strong aliphatic C-H stretching absorptions.

Mass Spectrometry

The mass spectrum of each compound is distinguished by its molecular ion peak (M^+). For carbazole, the M^+ peak is at m/z 167.[1] N-ethylation increases the mass by 28 units, resulting in an M^+ peak at m/z 195 for 9-ethylcarbazole.[4] The addition of 12 hydrogen atoms during perhydrogenation of carbazole gives dodecahydro-1H-carbazole an M^+ of m/z 179.[2][5] Finally, **9-ethyldodecahydro-1H-carbazole** is expected to show a molecular ion peak at m/z 207, corresponding to its molecular formula $\text{C}_{14}\text{H}_{25}\text{N}$. [6]

Conclusion

The spectroscopic comparison of **9-Ethyldecacyhydro-1H-carbazole** with its precursors provides a clear and instructive example of how functional group transformations and changes in the degree of saturation are reflected in NMR, IR, and mass spectra. While experimental data for the final hydrogenated product is not widely published, the analysis of its precursors allows for a reliable prediction of its key spectroscopic features. This guide serves as a valuable resource for researchers working with carbazole derivatives, aiding in the synthesis, purification, and characterization of these important compounds.

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